molecular formula C20H24BrNO2 B5344566 (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide

Cat. No.: B5344566
M. Wt: 390.3 g/mol
InChI Key: NGIYXCLTEFTVDL-GORDUTHDSA-N
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated methoxyphenyl group and a tricyclo[3.3.1.1~3,7~]decane moiety, making it an interesting subject for chemical studies.

Properties

IUPAC Name

(E)-N-(1-adamantyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-24-18-4-3-17(21)9-16(18)2-5-19(23)22-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIYXCLTEFTVDL-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methoxyphenyl compounds followed by coupling with tricyclo[3.3.1.1~3,7~]decane derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom or reduction of the double bond.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: De-brominated or hydrogenated derivatives.

    Substitution: Methoxy or tert-butyl substituted products.

Scientific Research Applications

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tricyclo[3.3.1.1~3,7~]decane moiety may enhance the compound’s binding affinity and stability within biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(5-chloro-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide
  • (2E)-3-(5-fluoro-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-enamide lies in its brominated methoxyphenyl group, which can confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The presence of the tricyclo[3.3.1.1~3,7~]decane moiety also contributes to its unique structural and functional properties.

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